

Mass Spectrometry Analysis of Acetyl Octapeptide-1: A Comprehensive Guide

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Compound of Interest		
Compound Name:	Acetyl octapeptide-1	
Cat. No.:	B7910166	Get Quote

Application Note Introduction

Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide renowned for its application in the cosmetic and pharmaceutical industries as an anti-wrinkle agent.[1] Its mechanism of action involves the modulation of neurotransmitter release at the neuromuscular junction, leading to a reduction in the appearance of expression lines.[1] Structurally, it is an octapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2. [1] Accurate and sensitive analytical methods are paramount for the quality control of raw materials, formulation development, and stability testing of products containing this peptide. This document provides a detailed protocol for the analysis of Acetyl Octapeptide-1 using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the identification and quantification of peptides in complex matrices.

Principle of Analysis

This method utilizes reversed-phase liquid chromatography for the separation of **Acetyl Octapeptide-1** from other components in a sample. The separated peptide is then introduced into a tandem mass spectrometer via electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocols



Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

- For Raw Material:
 - Accurately weigh approximately 10 mg of Acetyl Octapeptide-1 standard.
 - Dissolve in a suitable solvent, such as water or a water/acetonitrile mixture, to a final concentration of 1 mg/mL.
 - Perform serial dilutions to prepare calibration standards and quality control samples.
- For Cosmetic Formulations (e.g., Creams, Serums):
 - Accurately weigh an amount of the formulation equivalent to a known concentration of Acetyl Octapeptide-1.
 - Add a suitable extraction solvent (e.g., a mixture of water, acetonitrile, and/or methanol).
 - Vortex or sonicate to ensure complete extraction of the peptide.
 - Centrifuge to precipitate any insoluble excipients.
 - Collect the supernatant and, if necessary, dilute to fall within the calibration range.
 - Filter the final extract through a 0.22 μm syringe filter before injection.

Liquid Chromatography (LC)



Parameter	Recommended Conditions
Column	C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 - 10 μL
Gradient	A linear gradient from low to high percentage of Mobile Phase B should be optimized to achieve good peak shape and separation from matrix components. A typical starting point is 5% B, ramping to 95% B over several minutes.

Mass Spectrometry (MS)

Parameter	Recommended Conditions
Ion Source	Electrospray Ionization (ESI)
Polarity	Positive
Ionization Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 - 4.5 kV
Source Temperature	120 - 150 °C
Desolvation Gas	Nitrogen
Desolvation Temp.	350 - 450 °C
Collision Gas	Argon

Quantitative Data



The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of **Acetyl Octapeptide-1**.

Table 1: Linearity and Limit of Quantification (LOQ)

Parameter	Value	
Linear Range	1 - 1000 ng/mL	
Correlation Coeff.	> 0.99	
LOQ	Typically in the low ng/mL range	

Table 2: Precision and Accuracy

Sample	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Recovery)
Low QC	< 10%	< 15%	85 - 115%
Medium QC	< 10%	< 15%	85 - 115%
High QC	< 10%	< 15%	85 - 115%

Mass Spectrometric Fragmentation Analysis

Upon collision-induced dissociation (CID) in the mass spectrometer, **Acetyl Octapeptide-1** fragments at the peptide bonds, primarily generating b and y ions. The N-terminal acetylation results in a characteristic mass shift for the b-ion series.[2]

Table 3: Theoretical m/z of Major Fragment Ions for Acetyl Octapeptide-1



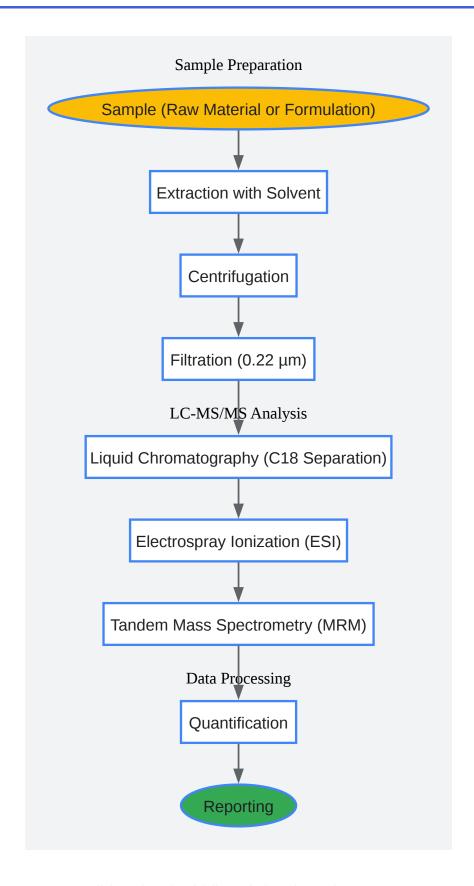
Amino Acid	b-ion (singly charged)	y-ion (singly charged)
Ac-Glu	214.09	1075.16
Glu	343.13	862.07
Met	474.17	733.03
Gln	602.23	601.99
Arg	758.37	473.93
Arg	914.51	317.79
Ala	985.55	161.65
Asp-NH2	1099.60	90.62

Note: The m/z values are calculated for the monoisotopic masses of the singly charged ions.

The fragmentation pattern is a unique fingerprint of the peptide, allowing for confident identification. The most intense and stable fragment ions are typically selected for quantification in MRM mode.

Visualizations

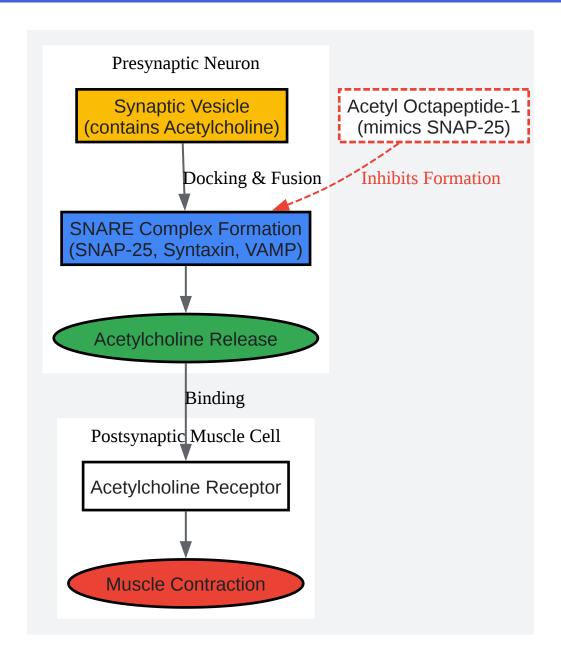




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Caption: Experimental workflow for the LC-MS/MS analysis of Acetyl Octapeptide-1.





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Caption: Mechanism of action of **Acetyl Octapeptide-1** on the SNARE complex.

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References



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